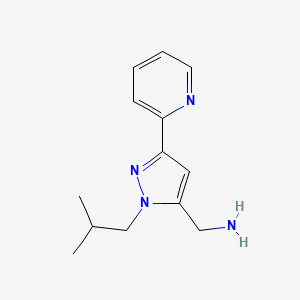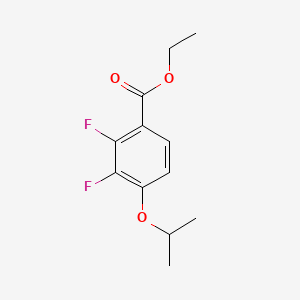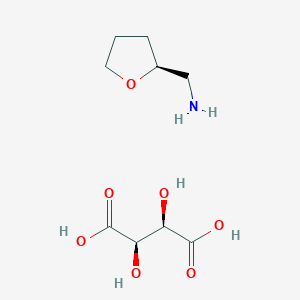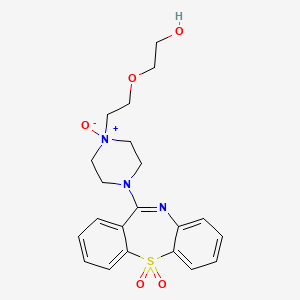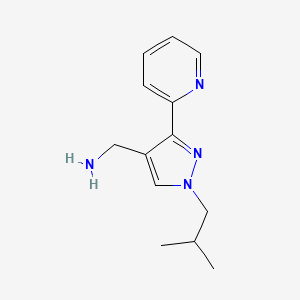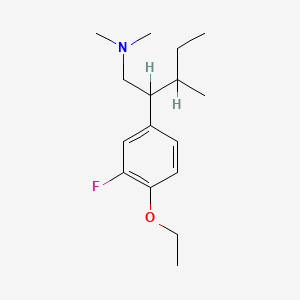
beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine: is an organic compound characterized by its complex structure, which includes a tertiary amine, an aromatic ether, and a fluorinated phenethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine typically involves multiple steps, including the formation of the phenethylamine core, introduction of the ethoxy group, and subsequent fluorination. Common synthetic routes may involve:
Formation of the Phenethylamine Core: This can be achieved through reductive amination of a suitable precursor.
Introduction of the Ethoxy Group: This step may involve etherification reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and aromatic sites.
Reduction: Reduction reactions can target the aromatic ring or the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
Biology:
- Potential applications in studying receptor-ligand interactions due to its structural similarity to biologically active amines.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug discovery.
類似化合物との比較
Beta-sec-Butyl-N,N-dimethyl-4-ethoxyphenethylamine: Lacks the fluorine atom, resulting in different chemical properties.
Beta-sec-Butyl-N,N-dimethyl-4-fluorophenethylamine: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness: Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the ethoxy and fluorine groups enhances its versatility in various applications.
特性
CAS番号 |
27779-21-1 |
|---|---|
分子式 |
C16H26FNO |
分子量 |
267.38 g/mol |
IUPAC名 |
2-(4-ethoxy-3-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)14(11-18(4)5)13-8-9-16(19-7-2)15(17)10-13/h8-10,12,14H,6-7,11H2,1-5H3 |
InChIキー |
ITYOSSYGTWUQNH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN(C)C)C1=CC(=C(C=C1)OCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


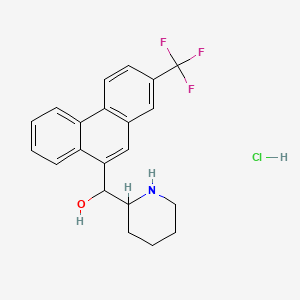
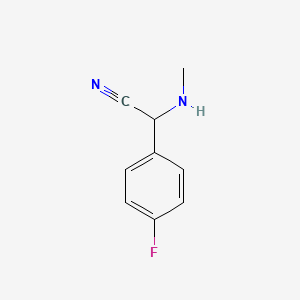
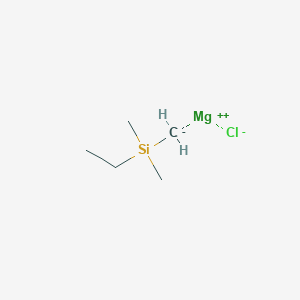
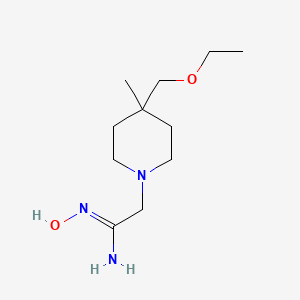
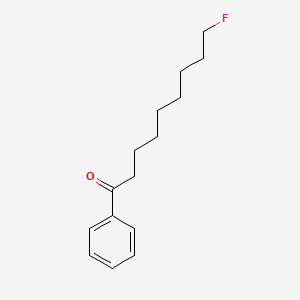
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
